Product packaging for (-)-Ephedrinium(Cat. No.:)

(-)-Ephedrinium

Cat. No.: B1239877
M. Wt: 166.24 g/mol
InChI Key: KWGRBVOPPLSCSI-WPRPVWTQSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Ephedrinium is a high-purity chemical reagent intended exclusively for research applications in a controlled laboratory setting. This compound is of significant interest in pharmaceutical and biochemical research due to its relationship with (-)-Ephedrine, a known sympathomimetic amine. Researchers value (-)-Ephedrine for its direct and indirect mechanism of action, which involves acting as an agonist on alpha- and beta-adrenergic receptors and promoting the release of norepinephrine from sympathetic neurons . This mechanism underpins its historical and research applications, which include studies on bronchial relaxation, vasopressor effects for managing hypotension, and nasal decongestion . The value of (-)-Ephedrine in weight loss studies and its potential to stimulate thermogenesis have also been areas of scientific investigation, though its use is associated with risks such as tachycardia, hypertension, and nervousness . This product is strictly labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigation, such as fundamental research, drug discovery, and the development of new diagnostic assays . They are not manufactured or validated for use as in vitro diagnostic medical devices. Consequently, this compound is not intended for, and must not be used in, any diagnostic procedures or for any human or veterinary clinical, therapeutic, or prophylactic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16NO+ B1239877 (-)-Ephedrinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m0/s1

InChI Key

KWGRBVOPPLSCSI-WPRPVWTQSA-O

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Origin of Product

United States

Nomenclature and Stereochemical Principles of Ephedrinium

Definitive Stereochemical Characterization of (-)-Ephedrinium in Chemical Literature

The unambiguous assignment of the stereochemistry of this compound is crucial for understanding its properties and reactivity. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of this compound is designated as (1R,2S) . nih.govspectrumchemical.comnih.gov This nomenclature specifies the spatial arrangement of the substituents around the two chiral centers present in the molecule. The IUPAC name for this compound is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium. nih.gov

The stereochemical assignment is based on the orientation of the hydroxyl group (-OH) at the first chiral carbon (C1) and the methylamino group (-NHCH3) at the second chiral carbon (C2). In the (1R,2S) configuration, these two groups are on opposite sides of the carbon-carbon bond when viewed in a Fischer projection, a convention that classifies it as belonging to the erythro series. cymitquimica.com The negative sign in its name, this compound, indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

The definitive characterization of this compound and its salts, such as (-)-Ephedrine hydrochloride, has been established through various analytical techniques, including single-crystal X-ray diffraction. dtic.milsoton.ac.uk These methods provide precise information about the atomic coordinates in three-dimensional space, confirming the (1R,2S) absolute configuration.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium nih.gov
Molecular FormulaC₁₀H₁₆NO⁺ nih.gov
CAS Number50-98-6 (for the hydrochloride salt) nih.gov
PubChem CID6922965 nih.gov
ChEBI IDCHEBI:57295 nih.gov

Implications of Absolute and Relative Stereochemistry in Chemical Transformations

The specific absolute and relative stereochemistry of this compound has profound implications in the field of chemical transformations, particularly in asymmetric synthesis. The well-defined spatial arrangement of its functional groups allows it to serve as a chiral auxiliary or a precursor for chiral catalysts, influencing the stereochemical outcome of reactions.

One notable application is in the resolution of racemic mixtures. For instance, (-)-ephedrine has been used to resolve racemic mandelic acid through the formation of diastereomeric salts. dtic.mil The different physical properties of these diastereomeric salts, such as solubility, allow for their separation. dtic.mil

Furthermore, derivatives of ephedrine (B3423809) are employed as chiral ligands in metal-catalyzed asymmetric reactions. The stereochemistry of the ephedrine backbone dictates the chiral environment around the metal center, which in turn controls the enantioselectivity of the transformation.

The relative stereochemistry (erythro configuration) also plays a crucial role. The anti-periplanar arrangement of the C1-hydroxyl and C2-amino groups can influence the conformational preferences of the molecule, which is a key factor in its role as a stereodirecting agent.

Diastereomeric and Enantiomeric Relationships within the Ephedrine Alkaloid Family

This compound is part of a larger family of ephedrine alkaloids that includes three other stereoisomers. Ephedrine has two chiral centers, which gives rise to a total of four possible stereoisomers (two pairs of enantiomers). wikipedia.orgacademie-sciences.fr

The enantiomer of (-)-(1R,2S)-Ephedrinium is (+)-(1S,2R)-Ephedrinium . Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for the direction in which they rotate plane-polarized light. academie-sciences.fr

The other pair of enantiomers in the ephedrine family is known as pseudoephedrine. (-)-(1R,2R)-Pseudoephedrinium and (+)-(1S,2S)-Pseudoephedrinium are diastereomers of this compound. wikipedia.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. academie-sciences.fr

The key structural difference between ephedrine and pseudoephedrine lies in the relative stereochemistry at the two chiral centers. In ephedrine (erythro), the hydroxyl and methylamino groups are on opposite sides in the Fischer projection, while in pseudoephedrine (threo), they are on the same side. This difference in relative stereochemistry leads to distinct pharmacological and chemical properties among the isomers. nih.govresearchgate.net

Table 2: Stereoisomers of Ephedrinium

NameAbsolute ConfigurationRelationship to this compound
This compound(1R,2S)-
(+)-Ephedrinium(1S,2R)Enantiomer
(-)-Pseudoephedrinium(1R,2R)Diastereomer
(+)-Pseudoephedrinium(1S,2S)Diastereomer

The study of the stereochemical relationships within the ephedrine alkaloid family is essential for understanding their distinct biological activities and for the development of stereoselective analytical methods to differentiate between them. e-nps.or.kr

Compound Names Mentioned:

this compound

(+)-Ephedrinium

(-)-Pseudoephedrinium

(+)-Pseudoephedrinium

(-)-Ephedrine

(-)-Ephedrine hydrochloride

Mandelic acid

Biosynthetic Pathways and Enzymatic Transformations of Ephedrine Alkaloids

Investigations into Natural Biosynthesis Pathways of Ephedrine (B3423809) in Botanical Sources

The biosynthesis of ephedrine alkaloids in Ephedra species begins with the amino acid L-phenylalanine. slideshare.netresearchgate.net It was initially believed that L-phenylalanine was decarboxylated and then reacted with ω-aminoacetophenone, followed by methylation to produce ephedrine; however, this pathway has been disproven. wikipedia.org Current understanding suggests that L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). slideshare.netnih.gov This is the only enzyme in the proposed pathway that has been isolated and partially characterized. nih.govresearchgate.net

Subsequent steps are thought to involve the conversion of trans-cinnamic acid to a C6-C1 unit, such as benzaldehyde (B42025) or benzoic acid. cdnsciencepub.comresearchgate.net This benzylic fragment then undergoes a carboligation reaction with pyruvate, likely catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, to form the carbon skeleton of the ephedrine alkaloids. cdnsciencepub.comresearchgate.netplos.org While the precise intermediates and enzymes for all steps are not fully elucidated, evidence points to the involvement of 1-phenylpropane-1,2-dione as a potential intermediate. nih.govnih.gov The final steps in the biosynthesis of ephedrine involve the N-methylation of norephedrine (B3415761). cdnsciencepub.comnih.gov

Recent research has identified an N-methyltransferase (NMT) from Ephedra sinica that catalyzes the formation of both ephedrine and pseudoephedrine. nih.govnih.gov This enzyme, termed phenylalkylamine N-methyltransferase (PaNMT), exhibits broad substrate specificity. nih.gov Transcript levels of PaNMT were found to be highest in the young shoots of E. sinica, correlating with the accumulation of phenylalkylamines in the plant. nih.gov

Table 1: Key Enzymes and Intermediates in the Natural Biosynthesis of Ephedrine

StepPrecursor(s)Key Enzyme(s)Intermediate(s)Product
1L-PhenylalaninePhenylalanine ammonia-lyase (PAL)trans-Cinnamic acid-
2trans-Cinnamic acidVarious (putative)Benzaldehyde, Benzoic acid-
3Benzaldehyde/Benzoic acid, PyruvateThDP-dependent enzyme (putative)1-Phenylpropane-1,2-dione (putative)-
4NorephedrinePhenylalkylamine N-methyltransferase (PaNMT)-Ephedrine

Microbial and Chemoenzymatic Approaches to Ephedrine Production

Due to the demand for ephedrine, significant research has focused on microbial and chemoenzymatic methods for its production. nih.govnih.gov A key intermediate in many of these processes is (R)-phenylacetylcarbinol ((R)-PAC). researchgate.netnih.govnih.gov

Microbial biotransformation, particularly using various yeast strains, has been a common approach. nih.gov For instance, the yeast Candida utilis has been used to produce L-phenylacetylcarbinol (L-PAC), a precursor to L-ephedrine, from benzaldehyde. nih.gov By controlling the yeast's metabolism, concentrations of over 22 g/L of L-PAC have been achieved. nih.gov Another approach involves using endophytic bacteria isolated from Ephedra plants. One study identified a strain of Acinetobacter lwoffii capable of producing l-ephedrine and d-pseudoephedrine. google.com The use of elicitors, such as extracts from Aspergillus niger and yeast, in suspension cultures of Ephedra alata has also been shown to enhance ephedrine production. biotechnologia-journal.org

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce ephedrine and its analogues. nih.govrsc.org These methods often utilize enzymes for their high stereoselectivity. nih.gov For example, a two-step enzymatic cascade has been developed for the synthesis of nor(pseudo)ephedrine isomers, starting from inexpensive materials. researchgate.net This process combines a lyase and a transaminase to achieve high enantio- and diastereomeric purity. researchgate.net Another strategy involves the use of an acetohydroxyacid synthase I (AHAS-I) in combination with a selective amine transaminase (ATA) to convert (R)-PAC to (1R,2R)-norpseudoephedrine or (1R,2S)-norephedrine. researchgate.net

Table 2: Examples of Microbial and Chemoenzymatic Production of Ephedrine Precursors

Organism/Enzyme SystemSubstrate(s)ProductReported Yield/ConcentrationReference
Candida utilis (wild-type)BenzaldehydeL-Phenylacetylcarbinol (L-PAC)> 22 g/L nih.gov
Purified Pyruvate Decarboxylase (PDC)Benzaldehyde, PyruvateL-Phenylacetylcarbinol (L-PAC)up to 28 g/L nih.gov
Morganella morganii CMCC(B)492081-phenyl-1-oxo-2-methylaminopropane (MAK)(1S, 2S)-Ephedrine0.852 g/L ajol.info
Acinetobacter lwoffii D16B2-l-ephedrine0.67µg/mL google.com
Ephedra alata suspension culture + Aspergillus niger elicitor-Ephedrine7-fold increase biotechnologia-journal.org

Characterization of Enzymatic Systems Responsible for Stereoselective Transformations

The stereochemistry of ephedrine alkaloids is crucial for their biological activity, making the characterization of stereoselective enzymes a key area of research. ajol.info Enzymes such as dehydrogenases, reductases, and transaminases are central to these transformations. ajol.infouniovi.es

Dehydrogenases and reductases, which often require coenzymes like NADH or NADPH, are used for the reduction of carbonyl groups. ajol.info For example, Morganella morganii has been shown to asymmetrically reduce the prochiral carbonyl compound 1-phenyl-1-oxo-2-methylaminopropane (MAK) to optically pure (1S, 2S)-ephedrine. ajol.info This biotransformation is coupled with the regeneration of NADH. ajol.info

Transaminases (TAs) or amine transaminases (ATAs) are another important class of enzymes used in the synthesis of ephedrine analogues. researchgate.netuniovi.es They catalyze the transfer of an amino group from a donor to a ketone or aldehyde. nih.gov The combination of different stereoselective ATAs with other enzymes, such as carboligases, allows for the synthesis of various stereoisomers of nor(pseudo)ephedrine. researchgate.net For instance, combining a carboligase with an (R)- or (S)-selective ω-transaminase provides access to (1R,2R)-norpseudoephedrine and (1R,2S)-norephedrine, respectively. researchgate.net

The N-methyltransferase (PaNMT) from E. sinica is a key enzyme in the final step of ephedrine and pseudoephedrine biosynthesis. nih.govnih.gov This enzyme catalyzes the N-methylation of norephedrine and norpseudoephedrine (B1213554). nih.gov Interestingly, co-expression of this PaNMT with an ω-transaminase from Pseudomonas putida in Escherichia coli enabled the conversion of (R)-PAC and (S)-PAC to ephedrine and pseudoephedrine, respectively, demonstrating its potential for microbial production systems. nih.govnih.gov

Table 3: Enzymes Involved in Stereoselective Transformations for Ephedrine Synthesis

Enzyme ClassEnzyme Name/SourceSubstrateProduct StereoisomerReference
Dehydrogenase/ReductaseFrom Morganella morganii1-phenyl-1-oxo-2-methylaminopropane (MAK)(1S, 2S)-Ephedrine ajol.info
Transaminase(R)-selective from Aspergillus terreus (AtATA)(R)-Phenylacetylcarbinol ((R)-PAC)(1R,2R)-Norpseudoephedrine researchgate.net
Transaminase(S)-selective from Chromobacterium violaceum (CvATA)(R)-Phenylacetylcarbinol ((R)-PAC)(1R,2S)-Norephedrine researchgate.net
N-methyltransferasePhenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinicaNorephedrineEphedrine nih.govnih.gov
N-methyltransferasePhenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinicaNorpseudoephedrinePseudoephedrine nih.govnih.gov

Advanced Synthetic Methodologies for Ephedrine and Its Derivatives

Chemo-Synthetic Routes to (-)-Ephedrine and its Stereoisomers

The synthesis of (-)-ephedrine and its stereoisomers, such as (+)-pseudoephedrine, has been a subject of extensive research due to their pharmacological significance. dcu.ieresearchgate.net Ephedrine (B3423809) possesses two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(+)-pseudoephedrine, and (1S,2S)-(-)-pseudoephedrine. dcu.iewikipedia.org Of these, (-)-ephedrine is of significant commercial value. dcu.ie

Historically, (-)-ephedrine was primarily obtained through extraction from plants of the Ephedra genus. researchgate.netresearchgate.net However, chemical synthesis now plays a crucial role, often starting from precursors like benzaldehyde (B42025) or phenylpropane-1,2-dione. dcu.iersc.org

Exploration of Asymmetric Synthesis Pathways

The development of asymmetric synthesis routes is paramount for producing enantiomerically pure ephedrine isomers, thereby avoiding the need for resolving racemic mixtures. researchgate.net Various strategies have been explored to achieve high stereoselectivity.

One notable approach involves the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one. researchgate.net This method, utilizing chiral Rhodium complexes as catalysts, allows for the stereoselective preparation of all four stereoisomers of norephedrine (B3415761) and norpseudoephedrine (B1213554) under mild conditions. researchgate.net

Biocatalytic methods also offer powerful tools for asymmetric synthesis. For instance, a two-step biocatalytic process combining an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) for a benzoin-type condensation, followed by a transamination with either an (S)- or (R)-selective amine transaminase (ATA), has been designed for the synthesis of (1S)-nor(pseudo)ephedrine analogues. cnr.it

Furthermore, the use of chiral auxiliaries derived from ephedrine itself has been a common strategy in asymmetric synthesis. researchgate.netsci-hub.se For example, oxazolidines derived from (-)-ephedrine and aromatic aldehydes have been synthesized and their absolute configurations determined. acs.org

Reductive Amination Strategies in Ephedrine Synthesis

Reductive amination is a cornerstone of ephedrine synthesis, typically involving the reaction of a ketone precursor with an amine. dcu.ieresearchgate.net A key industrial method for producing (-)-ephedrine involves the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC) with methylamine. dcu.ieresearchgate.net (R)-PAC itself is often produced via fermentation of benzaldehyde by yeast (Saccharomyces cerevisiae). dcu.ie

The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome of the reductive amination. Catalytic reduction of α-methylaminopropiophenone hydrochloride over a platinum catalyst can yield (+)-pseudoephedrine with high selectivity. dcu.ie Conversely, the reduction of 1-phenylpropane-1,2-dione in a methanolic solution of methylamine, followed by resolution, can produce (-)-ephedrine. dcu.ie

More advanced strategies employ biocatalysts. Transaminases (TAs) are particularly useful for the stereoselective synthesis of chiral amines. researchgate.net For instance, a two-step biocatalytic cascade combining a carboligase and a transaminase can produce norephedrine and norpseudoephedrine isomers with excellent optical purity. rsc.orgrsc.org In one such cascade, an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase is paired with an (S)- or (R)-selective ω-transaminase to yield (1R,2S)-NE or (1R,2R)-NPE, respectively. rsc.org

Development of Ephedrine Analogues and Derivatives through Chemical Modification

The core structure of ephedrine serves as a versatile scaffold for the development of new analogues and derivatives with potentially novel pharmacological activities. researchgate.netresearchgate.netresearchgate.net These modifications can range from simple substitutions on the phenyl ring or the nitrogen atom to more complex structural alterations.

Strategies for Structural Diversification of the Core Skeleton

Chemical modifications of the ephedrine skeleton have led to a wide array of synthetic analogues. researchgate.netresearchgate.net These modifications are often aimed at achieving specific therapeutic effects or improving the properties of the parent molecule.

Examples of structural diversification include:

Substitution on the aromatic ring: Analogues such as 4-chloroephedrine and 4-fluoroephedrine (B1145956) have been synthesized. dcu.ie The synthesis of 4-(trifluoromethyl)-ephedrine has also been reported. dcu.ie

Modification of the side chain: The synthesis of oxazolinin-2-one oximes from substituted ephedrine analogues has been explored. dcu.ie

Derivatization of the hydroxyl and amino groups: Rupestonic acid has been used to create ester and complex derivatives of L-ephedrine, which have shown preliminary anti-influenza activity. vietnamjournal.ru

These modifications often employ standard organic synthesis techniques such as halogenation, nitration, and acylation. dcu.ie For example, p-nitro and p-amino-ψ-ephedrine hydrochlorides have been synthesized through nitration of O,N-diacetyl-ψ-ephedrine. dcu.ie

Biocatalytic Approaches for Selective N-Functionalization

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for the selective functionalization of the nitrogen atom in ephedrine and its analogues. researchgate.netnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.gov

A two-step enzymatic assembly line has been developed to create structurally diverse ephedra-type alkaloids, replacing conventional chemical modification steps. researchgate.net This approach allows for the diversification of the N-group, which has been a focus of recent research. researchgate.net

Imine reductases (IREDs) have emerged as valuable biocatalysts for the reductive N-alkylation of α-hydroxyketones, providing a single-step enzymatic route to N-alkylated ephedrine analogues. nih.gov This method simplifies the traditional process which often involves transamination followed by chemical modification. nih.gov The use of IREDs expands the possibilities for creating a variety of N-alkylated derivatives beyond simple N-methylation. nih.gov

Chemoenzymatic Synthesis Planning and Retrosynthetic Analysis for Complex Molecules

The synthesis of complex molecules, including intricate ephedrine derivatives, benefits significantly from systematic planning and retrosynthetic analysis. nih.govub.edunobelprize.org Chemoenzymatic synthesis, which synergistically combines the strengths of chemical and enzymatic transformations, is a rapidly growing field. nih.govaiche.org

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. nobelprize.orgrsc.org This process helps in identifying potential synthetic routes. Computer-aided synthesis planning (CASP) tools are increasingly being used to facilitate this process. nih.govrsc.org These tools can propose multistep synthetic routes and identify opportunities for incorporating biocatalytic steps. nih.govrsc.org

For chemoenzymatic synthesis, the planning involves considering both chemical and enzymatic reaction steps to create the most efficient pathway. aiche.org This hybrid approach can lead to shorter synthetic routes and reduced waste. aiche.org The development of algorithms and databases, such as RetroBioCat, aids in identifying suitable enzymes for specific transformations within a synthetic plan. rsc.org This allows for the strategic replacement of chemical steps with more selective and sustainable enzymatic reactions. researchgate.net The ultimate goal is to streamline the synthesis of complex molecules by leveraging the unique advantages of both chemical and biological catalysis. nih.gov

Chemical Reactivity and Mechanistic Studies of Ephedrine Alkaloids

Reaction Kinetics and Degradation Pathways of Ephedrine (B3423809) in Controlled Chemical Environments

The study of reaction kinetics provides crucial insights into the rates and mechanisms of chemical processes. solubilityofthings.com In controlled chemical environments, the degradation of compounds like ephedrine can be systematically investigated to understand their stability and transformation over time. The kinetics of such reactions are often influenced by factors including temperature, pH, and the presence of other chemical species. solubilityofthings.com

Table 1: Factors Influencing Reaction Kinetics

Factor Description
Temperature Generally, an increase in temperature leads to a higher reaction rate.
pH The acidity or basicity of the environment can significantly alter reaction pathways and rates.
Catalysts Substances that increase the rate of a chemical reaction without being consumed.

| Inhibitors | Substances that decrease the rate of a chemical reaction. |

Studies on Ephedrine Transformations: Dehydration, Hydroxylation, Deamination, and Demethylation

The structure of the ephedrine molecule, and by extension its conjugate acid (-)-Ephedrinium, allows for several types of chemical transformations. These reactions are fundamental to understanding its chemical reactivity.

Dehydration: This process involves the removal of a water molecule. In the context of ephedrine, dehydration can occur, leading to the formation of different isomers. archive.org For instance, the treatment of related epoxyandrostane-7-ols with hydrobromic acid in glacial acetic acid results in a rearrangement that involves dehydration. archive.org

Hydroxylation: Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In metabolic pathways, this is often a preliminary step for demethylation. academie-sciences.fr For example, the hydroxylation of a methyl group can lead to a carbinolamine intermediate, which is a step in the N-demethylation of amines by cytochrome P450 enzymes. academie-sciences.fr

Deamination: Deamination refers to the removal of an amine group from a molecule. This process can be a part of a larger degradation pathway. For instance, some studies suggest a TET1-induced oxidation-deamination mechanism for active DNA demethylation. nih.gov

Demethylation: This reaction involves the removal of a methyl group (CH₃). The N-demethylation of amines often proceeds through the hydroxylation of the methyl group to form a carbinolamine intermediate, which then loses a formaldehyde (B43269) molecule to yield the demethylated product. academie-sciences.fr This process has been observed in the metabolism of various compounds containing N,N-dimethylamide or N,N-dimethylamine functionalities. academie-sciences.fr

Table 2: Key Transformations of Ephedrine-related Structures

Transformation Description
Dehydration Removal of a water molecule.
Hydroxylation Introduction of a hydroxyl group (-OH).
Deamination Removal of an amine group.

| Demethylation | Removal of a methyl group (-CH₃). |

Fundamental Investigations into Intermolecular Interactions at a Molecular Level

Intermolecular forces are the attractions or repulsions between neighboring molecules. libretexts.org These forces are significantly weaker than the intramolecular forces (covalent bonds) that hold atoms together within a molecule. libretexts.org However, they are critical in determining the bulk properties of substances, such as melting and boiling points. libretexts.orgmsu.edu The primary types of intermolecular forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. msu.eduatlanticoer-relatlantique.ca

For this compound, which possesses a positive charge and polar functional groups, several types of intermolecular interactions are significant:

Ion-Dipole Interactions: These are strong electrostatic interactions that occur between the charged this compound ion and polar molecules, such as water. msu.edu These interactions are crucial for the solubility of ionic compounds in polar solvents. msu.edu

Hydrogen Bonding: The this compound cation contains a hydroxyl group (-OH) and an N-H bond, making it capable of acting as a hydrogen bond donor. atlanticoer-relatlantique.canih.gov It can form strong hydrogen bonds with other molecules that have lone pairs of electrons on highly electronegative atoms like oxygen or nitrogen. libretexts.orgatlanticoer-relatlantique.ca

Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with other polar molecules. msu.edu

London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron distribution. atlanticoer-relatlantique.ca The strength of these forces generally increases with the size and surface area of the molecule. atlanticoer-relatlantique.ca

The interplay of these intermolecular forces influences the crystal structure and physicochemical properties of ephedrinium salts. For example, a study on ephedrinium salicylates revealed that the nature of these interactions affects crystallization and the resulting crystal packing. nih.gov Computational studies using techniques like Hirshfeld surface analysis and molecular electrostatic potential (MESP) maps can provide detailed insights into the nature and strength of these non-covalent interactions, helping to understand the chemical reactivity and stability of the compound. mdpi.com

Table 3: Intermolecular Forces in this compound Systems

Type of Interaction Description
Ion-Dipole Electrostatic attraction between the this compound ion and polar molecules.
Hydrogen Bonding Strong dipole-dipole interaction involving H bonded to N or O.
Dipole-Dipole Attraction between the permanent dipoles of polar molecules.

| London Dispersion | Weak, temporary attractive forces due to fluctuating electron clouds. |

Table 4: List of Compound Names

Compound Name
This compound
(-)-Ephedrine
Epoxyandrostane-7-ols
Salicylate
Formaldehyde
Water
Hydrobromic acid

Advanced Analytical Methodologies for Research on Ephedrine Alkaloids

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation in Research

The structural similarities among ephedrine (B3423809) alkaloids, particularly the presence of chiral centers, demand advanced chromatographic strategies to resolve enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ephedrine alkaloids. researchgate.netmdpi.come-nps.or.krmdpi.com Reversed-phase HPLC methods often face challenges with peak broadening and tailing for basic compounds like ephedrine alkaloids. researchgate.netmdpi.com To overcome this, various strategies are employed. One approach involves using a gradient solvent system with a phosphate (B84403) buffer and acetonitrile (B52724) on a C18 column, which can determine alkaloid content in non-pretreated extracts. researchgate.net Another isocratic method utilizes a sodium dodecyl sulfate-acetonitrile solution. researchgate.net For enantiomeric separation, chiral stationary phases are crucial. For instance, an Agilent InfinityLab Poroshell Chiral-CD column has been successfully used to separate enantiomers of ephedra alkaloids. e-nps.or.kr Pre-column derivatization with reagents like 5-dimethylaminonaphthalene-l-sulfonyl chloride (DNSCl) can also facilitate the separation of diastereomers on a reversed-phase column with fluorescence detection. tandfonline.com

Table 1: HPLC Methods for Ephedrine Alkaloid Separation

Analytical Method Column Mobile Phase/Elution Detection Application
HPLC Cosmosil 5C18-MS Gradient: Phosphate buffer and acetonitrile UV (210 nm) Determination of six alkaloids in Ephedrae Herba. researchgate.net
HPLC Cosmosil 5C18-MS Isocratic: Sodium dodecyl sulfate-acetonitrile solution Not specified Faster determination of alkaloids (within 35 minutes). researchgate.net
HPLC-DAD Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm) Isocratic: 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and methanol:acetonitrile (70:30, v/v) DAD (210 nm) Enantiomeric separation of ephedra alkaloids. e-nps.or.kr
HPLC with Fluorescence Detection Reversed-phase column 0.6% phosphate buffer (pH 6.5)-methanol (3:8, v/v) Fluorescence Separation and determination of (l)-ephedrine and (d)-pseudoephedrine in plasma after derivatization. tandfonline.com

Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) for Enhanced Resolution

For even greater resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) have emerged as powerful tools. UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant improvements in speed and efficiency over traditional HPLC. e-nps.or.krnih.govresearchgate.net A UPLC-MS/MS method using an ACQUITY UPLC HSS PFP column has been developed for the quantitative analysis of ephedra alkaloids. e-nps.or.kr This technique, coupled with tandem mass spectrometry, provides high sensitivity and selectivity. e-nps.or.krnih.govresearchgate.net

Capillary Electrophoresis (CE) is another valuable technique for the chiral separation of ephedrine alkaloids. researchgate.netmdpi.commdpi.com By employing chiral selectors, such as cyclodextrins, in the buffer system, CE can effectively separate stereoisomers. researchgate.net Researchers have developed complementary CE methods using single or dual cyclodextrin-based chiral selector systems to quantify ephedrine and pseudoephedrine stereoisomers in various samples. researchgate.net

Table 2: UPLC and CE Methods for High-Resolution Separation

Analytical Method Column/Capillary Key Parameters Application
UPLC-MS/MS ACQUITY UPLC HSS PFP (100 mm × 2.1 mm, 1.8 μm) Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile Quantitative analysis of ephedra alkaloids. e-nps.or.kr
UPLC-qTOF-MS Not specified Pseudo-isocratic elution Identification of isomeric amphetamine-related drugs in blood. researchgate.net
Capillary Electrophoresis (CE) Not specified Single or dual cyclodextrin-based chiral selectors Separation and quantification of ephedrine and pseudoephedrine stereoisomers. researchgate.net

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) for Isomer Differentiation

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (HPTLC-MS) offers a rapid and efficient method for the separation and identification of ephedrine alkaloids and their isomers. scirp.orgmdpi.com This technique allows for the direct analysis of spots from the HPTLC plate by MS, providing confirmatory structural information. scirp.org HPTLC-MS has been successfully used to separate and identify sixteen different drugs, including ephedrine, by their Rf values, UV absorbance, and mass spectra. scirp.org The use of an amino phase in HPTLC can enhance the bioluminescence signal in bioassays, improving the detectability of alkaloids. researchgate.net

Spectroscopic Characterization Techniques in Research Settings

Spectroscopic methods are indispensable for the structural elucidation and quantification of ephedrine alkaloids.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) has been developed as a rapid and accurate method for the simultaneous quantification of multiple ephedrine alkaloids in herbal preparations without the need for reference standards or extensive sample pretreatment. mdpi.comnih.gov By selecting well-separated characteristic signals in the 1H-NMR spectrum, the concentrations of individual alkaloids like ephedrine, pseudoephedrine, and others can be determined. nih.gov

Table 3: NMR Applications in Ephedrine Alkaloid Research

NMR Technique Application Key Findings/Parameters
1H-NMR Quantitative analysis of ephedrine alkaloids in Ephedra species. nih.gov Characteristic signals in the δ 4.0–5.0 ppm region are well-separated for quantification. nih.gov
2D NMR Confirmation of ephedrine alkaloid locations. mdpi.comnih.gov Used to resolve ambiguities from 1H-NMR spectra. mdpi.comnih.gov
qNMR Simultaneous quantification of multiple alkaloids. mdpi.comnih.gov Rapid and non-invasive method, no need for calibration curves. nih.gov

Mass Spectrometry (MS) and Coupled Techniques (GC-MS, UPLC-MS/MS) for Product Identification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of ephedrine alkaloids. When coupled with chromatographic separation methods like Gas Chromatography (GC) or UPLC, it becomes a powerful tool for analyzing complex mixtures.

GC-MS is a widely used method for the analysis of ephedrine alkaloids. researchgate.netmdpi.comnih.govoup.com Derivatization is often necessary to improve the volatility and chromatographic properties of the alkaloids. nih.gov For instance, a two-stage derivatization producing O-trimethylsilyl, N-trifluoroacetyl derivatives allows for effective separation and identification. nih.gov GC-MS can be operated in both full-scan and selected ion monitoring (SIM) modes for identification and quantification, respectively. oup.com Comprehensive two-dimensional gas chromatography (GCxGC) with a chiral first-dimension column provides excellent resolution for the enantiomeric separation of ephedrine-type alkaloids. nih.gov

UPLC-MS/MS offers high sensitivity and specificity for the determination of ephedrine alkaloids in various matrices. e-nps.or.krnih.govresearchgate.netresearchgate.netnih.gov This technique utilizes multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions, enhancing selectivity and reducing matrix interference. nih.govsemanticscholar.org It has been successfully applied to quantify ephedrine and its analogues in dietary supplements and biological fluids. researchgate.netresearchgate.netnih.gov

Table 4: Mass Spectrometry Techniques for Ephedrine Alkaloid Identification

Coupled Technique Derivatization/Ionization Key Parameters/Transitions Application
GC-MS O-trimethylsilyl, N-trifluoroacetyl derivatives Not specified Screening and profiling of six ephedrine alkaloids. nih.gov
GC-MS No derivatization Full-scan and SIM modes Simultaneous determination of ephedrine alkaloids and tetramethylpyrazine. oup.com
GCxGC Not specified Chiral first-dimension column (beta-cyclodextrin) Enantiomeric separation and quantification. nih.gov
UPLC-MS/MS Electrospray Ionization (ESI+) MRM transitions (e.g., m/z 166.096→116.983 for ephedrine) Pharmacokinetic studies and quantification in various matrices. nih.gov

Development of Novel Chiral Recognition Systems for Ephedrinium Ions

The selective recognition and separation of enantiomers are of paramount importance in pharmaceutical and analytical chemistry. For ephedrine alkaloids, particularly the charged species (-)-Ephedrinium, the development of effective chiral recognition systems is a significant area of research. These systems are crucial for quality control, pharmacokinetic studies, and the synthesis of enantiomerically pure compounds. Novel methodologies have emerged, focusing on the creation of unique chiral selectors and their application in various analytical platforms to achieve high enantioselectivity for ephedrinium ions.

The principle of chiral recognition often relies on the formation of transient diastereomeric complexes between a chiral selector (host) and the enantiomers of the analyte (guest). nih.gov For the this compound ion, this involves creating a system where the interactions with the chiral selector are stereochemically distinct for the (-) and (+) enantiomers, leading to differences in physical or chemical properties that can be measured. The "three-point interaction" model is a fundamental concept in this field, suggesting that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for effective chiral discrimination. nih.gov

Recent advancements have explored a variety of chiral selectors, including modified cyclodextrins, chiral ionic liquids, and metal-organic frameworks, integrated into techniques like capillary electrophoresis, spectroscopy, and potentiometry.

Cyclodextrin-Based Chiral Recognition Systems

Cyclodextrins (CDs) are cyclic oligosaccharides that are inherently chiral and can form inclusion complexes with guest molecules. nih.govbeilstein-journals.org Their hydrophobic inner cavity and hydrophilic outer surface allow for the encapsulation of the phenyl group of the ephedrinium ion, while interactions with the hydroxyl groups on the rim of the CD provide the basis for chiral discrimination. chromatographyonline.com

Researchers have developed various modified cyclodextrins to enhance the enantioselective recognition of ephedrine enantiomers. beilstein-journals.orgnih.gov For instance, dimethyl-beta-cyclodextrin (B157424) (DM-β-CD) has been successfully used as a chiral selector in capillary electrophoresis (CE) for the separation of ephedrine enantiomers. nih.gov The separation is influenced by several factors, including the concentration of the cyclodextrin (B1172386), the pH of the buffer, and the temperature. nih.gov

A study demonstrated that heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) showed enhanced chiral recognition ability towards ephedrine enantiomers in CE compared to native α- and β-cyclodextrins. nih.gov The opposite electrophoretic mobility of the anionic HDAS-β-CD and the cationic ephedrinium analyte, combined with specific interactions, led to significant structural differences in the formed complexes and improved separation. nih.gov Furthermore, hydrophilic polymers containing β-cyclodextrin moieties have been shown to recognize ephedrine enantiomers, with dynamic light scattering revealing differences in the coil size of the polymer when complexed with (+) or (-) ephedrine. beilstein-journals.org

Potentiometric sensors using highly lipophilic α-cyclodextrins have also been developed for the chiral sensing of ephedrine in the liquid phase. nih.gov These advanced systems demonstrate the versatility of cyclodextrins in creating robust chiral recognition platforms for ephedrinium ions.

Chiral Selector System Analytical Technique Key Findings Reference
Dimethyl-beta-cyclodextrin (DM-β-CD)Capillary Electrophoresis (CE)Achieved satisfactory separation of ephedrine enantiomers under optimized conditions (40 mM DM-β-CD in 75 mM Tris buffer at pH 2.5). nih.gov
Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD)Capillary Electrophoresis (CE), NMR SpectroscopyExhibited enhanced chiral recognition compared to native cyclodextrins due to electrostatic and specific interactions with ephedrinium ions. nih.gov
β-Cyclodextrin-containing polymerDynamic Light Scattering (DLS), 2D ROESY NMRDemonstrated chiral recognition with clear differences in the hydrodynamic diameters of the polymer when complexed with (+) and (-) ephedrine. beilstein-journals.org
Poly-α-D-sugpMicellar Electrokinetic Chromatography-Mass Spectrometry (MEKC-MS/MS)Baseline separation of three ephedrine alkaloid enantiomers was achieved. researchgate.net

Chiral Ionic Liquids for Enantiomeric Recognition

Chiral Ionic Liquids (CILs) have emerged as a novel class of chiral selectors with unique properties such as high thermal stability and tunable structures. nih.gov Protic chiral ionic liquids (PCILs) derived from ephedrine and its analogues have been synthesized and their chiral recognition capabilities investigated. nih.gov These PCILs are formed by neutralizing enantiopure ephedrines with acids like bis(trifluoromethanesulfonyl)imide. nih.gov

The resulting ephedrinium-based PCILs have demonstrated strong chiral recognition abilities. nih.gov For example, using ¹⁹F-NMR, a peak splitting of the chemical shift of the trifluoro group of a chiral solvating agent (potassium Mosher's salt) was observed in the presence of the ephedrinium PCILs, indicating enantiomeric discrimination. nih.gov These PCILs also showed enantiomeric recognition towards various analytes when studied with steady-state fluorescence spectroscopy. nih.gov The structure of the ephedrinium cation within the ionic liquid plays a crucial role in the extent of chiral recognition. nih.gov

The use of ephedrine-based ionic liquids as chiral selectors has also been reported in nonaqueous capillary electrophoresis for the separation of other chiral drugs. farmaciajournal.com This highlights the potential of using the inherent chirality of the ephedrinium structure to create versatile chiral selectors.

Chiral Ionic Liquid System Analytical Technique Key Findings Reference
Ephedrinium-based Protic Chiral Ionic Liquids (PCILs)¹⁹F-NMR, Fluorescence SpectroscopyDemonstrated strong chiral recognition capabilities towards a chiral solvating agent and other structurally diverse analytes. nih.gov
Amino acid ester-based chiral ionic liquidsCapillary Electrophoresis (CE)Successfully used as buffer additives for the separation of chiral acids. nih.gov
Ephedrine-based ionic liquidNonaqueous Capillary Electrophoresis (NACE)Employed as a chiral selector for the enantioseparation of proton pump inhibitors. farmaciajournal.com

Other Novel Chiral Recognition Systems

Beyond cyclodextrins and ionic liquids, other innovative systems for the chiral recognition of ephedrinium ions are being explored. Metal-Organic Frameworks (MOFs) with chiral structures are a promising class of materials for enantioselective separations. acs.org A chiral Cu(II) 3D MOF based on the tripeptide Gly-L-His-Gly has been used for the enantioselective separation of ephedrine. acs.org Computational simulations suggest that the chiral recognition is due to the preferential binding of one enantiomer through stronger or additional hydrogen bonds with the framework, leading to more stable diastereomeric adducts. acs.org

Molecularly imprinted polymers (MIPs) represent another approach where polymers are created with recognition sites specifically designed for a target molecule, in this case, (-)-ephedrine. ipicyt.edu.mx These custom-made materials can be used for the selective extraction of the target enantiomer from complex mixtures. ipicyt.edu.mx

The development of these novel chiral recognition systems, from sophisticated cyclodextrin derivatives to ephedrinium-based ionic liquids and advanced materials like MOFs, is continuously advancing the field of chiral analysis. These methodologies provide powerful tools for the selective determination and separation of this compound ions, with significant implications for pharmaceutical research and development.

Computational and Theoretical Chemistry of Ephedrine Alkaloids and Ephedrinium

Quantum Chemical Studies on Molecular Structure, Conformation, and Reactive Properties

Quantum chemical methods are instrumental in elucidating the three-dimensional structures, conformational preferences, and reactivity of ephedrine (B3423809) alkaloids. nih.gov These computational approaches allow for the prediction of a wide range of molecular properties, including spectroscopic observables that are in excellent agreement with experimental data. nih.govnih.gov

Studies have employed quantum chemical calculations to investigate the molecular structure and conformational landscape of ephedrine. ajol.inforsc.org For instance, a combination of DFT calculations and classical potentials has been used to identify the lowest energy conformer of the ephedrine molecule, with vibrational analysis confirming the true ground state. researchgate.net The conformational behavior of ephedrine and its diastereoisomer, pseudoephedrine, has been shown to differ, influencing their supramolecular behavior. researchgate.netcsic.es Molecular simulations indicate that ephedrine favors an extended conformation, which facilitates the formation of supramolecular aggregates through π-π stacking interactions. researchgate.net

The reactive properties of the ephedrine molecule have also been a focus of quantum chemical studies. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's global stability, with a calculated large HOMO-LUMO gap indicating high stability. researchgate.net Furthermore, calculations of electrostatic potential (ESP) charges have identified the oxygen and nitrogen atoms as having the highest charge magnitudes, highlighting their importance in the molecule's reactivity. researchgate.net The minimal and maximal surface ESP charges suggest that the oxygen atom exhibits higher reactivity. researchgate.net

Density Functional Theory (DFT) Applications in Analyzing Chemical Reactivity

Density Functional Theory (DFT) has emerged as a powerful and popular tool for analyzing the chemical reactivity of molecules like (-)-Ephedrinium. mdpi.commdpi.com DFT allows for the calculation of various reactivity descriptors that provide a framework for understanding and predicting chemical behavior. researchgate.netmdpi.com

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. rsc.org The analysis of electrostatic potential (ESP) charges on the surface of the ephedrine molecule has revealed that the oxygen and nitrogen atoms are the most significant reactive sites due to their high charge magnitudes. researchgate.net Specifically, the oxygen atom is indicated to have higher reactivity based on minimal and maximal surface ESP values. researchgate.net DFT calculations have also been employed to study the electronic and optical properties of related compounds, demonstrating the method's utility in structure-property relationship analyses. rsc.org

The table below summarizes key global reactivity parameters for the ephedrine molecule as determined by DFT calculations.

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap generally indicates higher stability and lower reactivity. researchgate.net
Chemical Potential (μ) The negative of electronegativity, representing the escaping tendency of electrons. mdpi.comInfluences the direction of charge transfer in a reaction.
Chemical Hardness (η) A measure of resistance to change in electron distribution. frontiersin.org"Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts electrons. mdpi.comQuantifies the electrophilic nature of a molecule.

Molecular Modeling and Simulation of Intermolecular Chemical Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and molecular mechanics, are essential for understanding the complex intermolecular interactions of this compound. researchgate.nettaylorfrancis.com These methods allow for the investigation of how molecules interact with each other and their environment, providing insights that are crucial for various applications. sciepub.comlibretexts.org

Studies have utilized molecular mechanics simulations to explore the self-assembly and supramolecular aggregation of ephedrine molecules. csic.esresearchgate.net These simulations have shown that ephedrine has a strong tendency to self-assemble in aqueous solutions through a combination of π-π stacking interactions between the aromatic rings and intermolecular hydrogen bonds between the amino and hydroxyl groups. researchgate.netresearchgate.net This aggregation behavior is influenced by the molecule's conformation, with the extended conformation of ephedrine promoting these interactions. researchgate.net

Molecular dynamics simulations have been employed to study the behavior of ephedrine and its derivatives in different environments, such as in water and confined within nanoporous materials. csic.escsic.es These simulations have revealed that the conformational space of these molecules can be altered when they are confined, which in turn affects their supramolecular behavior. researchgate.net For instance, when confined within the channels of an AFI-type aluminophosphate framework, ephedrine molecules form aggregates stabilized by both π-π interactions and intermolecular hydrogen bonds. researchgate.net The stability of these aggregates is attributed to a molecular recognition phenomenon involving specific hydrogen bonding patterns. researchgate.net

The table below provides an overview of the types of intermolecular interactions involving this compound that have been studied using molecular modeling.

Interaction TypeDescriptionSignificance for this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.A key driving force for the self-assembly and aggregation of ephedrine molecules. researchgate.netresearchgate.net
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Plays a crucial role in the formation of supramolecular chains and the stability of aggregates, both in solution and within confined spaces. researchgate.netcsic.es
Electrostatic Interactions Forces between charged particles.Important for the interaction of the positively charged this compound cation with negatively charged frameworks or anions. csic.es
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of molecular aggregates. mpg.de

Theoretical Insights into Chiral Recognition Mechanisms of Ephedrinium

Theoretical and computational methods provide valuable insights into the mechanisms of chiral recognition involving this compound. mpg.de Understanding how chiral molecules like ephedrine differentiate between enantiomers is fundamental for applications in enantioselective sensing and separation. mdpi.commdpi.com

Computational modeling has been used to determine the binding sites of chiral receptors with analytes, which is then often confirmed by experimental techniques like NMR spectroscopy. researchgate.net These studies show that the sensitivity of a chiral receptor can be related to the size of the analyte and that different chiral analytes can bind in distinct manners. researchgate.net The interaction between a chiral selector and an analyte can be influenced by factors such as the presence of polar functional groups on the analyte. researchgate.net

Molecular simulations and quantum chemical calculations have been instrumental in explaining the different supramolecular behaviors of diastereoisomers like ephedrine and pseudoephedrine. researchgate.netcsic.es A molecular-mechanics study revealed that pseudoephedrine can adopt a folded molecular structure that is not stable for ephedrine. csic.es This folded conformation creates steric hindrance that prevents the close approach of another molecule, thus explaining its lower tendency to form supramolecular aggregates compared to ephedrine. csic.es This difference in aggregation behavior, which is a form of self-recognition, is a key aspect of their different structure-directing effects in the crystallization of nanoporous materials. csic.escsic.es

Furthermore, theoretical studies have explored the use of ephedrinium-based protic chiral ionic liquids (PCILs) for enantiomeric recognition. nih.gov These studies investigate how the structure of the PCILs influences their chiral recognition capabilities. nih.gov The enantiomeric recognition is often probed using techniques like ¹⁹F-NMR and steady-state fluorescence spectroscopy, with computational models helping to rationalize the observed experimental results. nih.gov

The table below outlines key concepts and findings from theoretical studies on the chiral recognition mechanisms of ephedrinium.

Concept/FindingTheoretical MethodDescription
Three-Point Interaction Model Conceptual ModelA classical model suggesting that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers. researchgate.net
Conformational Flexibility Molecular Mechanics/DynamicsThe ability of a molecule to adopt different spatial arrangements. Studies have shown that the conformational rigidity or flexibility of a chiral molecule is a key parameter for chiral recognition. mpg.de
Diastereomeric Interactions Molecular Mechanics/Dynamics, DFTThe interactions between diastereoisomers, such as ephedrine and pseudoephedrine, can lead to different supramolecular assemblies due to differences in their conformational preferences, providing a basis for their distinct behaviors. researchgate.netcsic.es
Host-Guest Chemistry Molecular Docking, QM/MMThe study of the interactions between a host molecule (e.g., a chiral receptor) and a guest molecule (e.g., an enantiomer). Computational methods can predict the binding modes and energies of these interactions. researchgate.net
Enantioselective Catalysis DFT, QM/MMTheoretical studies can elucidate the reaction mechanisms in enantioselective catalysis, explaining how a chiral catalyst, potentially derived from or interacting with ephedrinium, can favor the formation of one enantiomeric product over the other. csic.es

Applications of Ephedrinium As a Chiral Auxiliary and Ligand in Organic Synthesis

Stereoselective Alkylation Reactions Directed by Ephedrine (B3423809) Derivatives as Chiral Auxiliaries

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. wikipedia.org Derivatives of (-)-ephedrine are effective chiral auxiliaries for the asymmetric alkylation of carbonyl compounds. The process typically involves converting a carboxylic acid into an amide using an ephedrine derivative, most commonly pseudoephedrine, which is the diastereomer of ephedrine. wikipedia.org While both isomers can be used, pseudoephedrine amides have been found to be generally more effective and are often preferred as chiral auxiliaries for the asymmetric alkylation of their corresponding N-acyl amides. researchgate.netingentaconnect.com

The alkylation proceeds by deprotonating the α-carbon of the amide with a strong, non-nucleophilic base to form a rigid lithium enolate. This enolate's conformation is stabilized by chelation involving the auxiliary's hydroxyl and methoxy (B1213986) groups and the lithium cation. caltech.edu This rigid structure effectively blocks one face of the enolate, forcing the incoming alkyl halide to approach from the opposite, less sterically hindered face. wikipedia.org This directed attack results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. caltech.edu Research has shown that the addition of lithium chloride (LiCl) can accelerate the rate of alkylation without negatively impacting the diastereoselectivity of the process. researchgate.netingentaconnect.com

Following the alkylation step, the chiral auxiliary can be cleaved from the product, for instance by hydrolysis, to yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes. wikipedia.orgcaltech.edu The auxiliary itself can often be recovered and reused. wikipedia.org This methodology has proven effective for a range of alkyl halides, although reactions with secondary alkyl halides tend to be very slow. researchgate.netingentaconnect.com

Amide SubstrateAlkylating AgentDiastereomeric Ratio (dr)Reference
Pseudoephedrine propionamideBenzyl bromide>99:1 caltech.edu
Pseudoephedrine isovaleramideMethyl iodide98:2 caltech.edu
Pseudoephedrine phenylacetamideEthyl iodide>99:1 caltech.edu
Pseudoephenamine amideMethyl iodide>98:2 nih.gov

Role in Asymmetric Phase Transfer Catalysis Utilizing Ephedrinium Salts

Asymmetric phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.orgbeilstein-journals.org This is achieved using a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) salt that can transport a reactant from one phase to another. beilstein-journals.org When the catalyst is chiral, it can induce enantioselectivity in the reaction. crdeepjournal.org

Quaternary ammonium salts derived from (-)-ephedrine, known as ephedrinium salts, are effective chiral phase-transfer catalysts. crdeepjournal.orggoogle.com In a typical system, the positively charged ephedrinium cation forms an ion pair with an anionic nucleophile in the aqueous or solid phase. This lipophilic ion pair is then transferred into the organic phase, where the anion can react with an electrophile. The chirality of the ephedrinium cation creates a chiral environment around the anion, influencing the trajectory of its attack on the electrophile and resulting in the preferential formation of one enantiomer of the product. mdpi.com

The hydroxyl group on the ephedrinium cation plays a crucial role in enhancing enantioselectivity through hydrogen bonding interactions with the nucleophile, which helps to create a more rigid and ordered transition state. mdpi.com Ephedrinium salts have been successfully employed as chiral PTCs in a variety of reactions, including alkylations, Michael additions, epoxidations, and reductions. crdeepjournal.orgrsc.orgdokumen.pub

Utilization in Other Enantioselective Transformations (e.g., Michael Addition, Aza-Diels-Alder)

The utility of (-)-ephedrinium extends beyond simple alkylations to more complex enantioselective transformations, notably the Michael addition and the aza-Diels-Alder reaction.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered asymmetric using ephedrinium-based catalysts. For instance, the Michael addition of diethyl acetylaminomalonate to chalcone (B49325) derivatives has been successfully performed without a solvent using ephedrinium salts as the chiral phase-transfer catalyst. researchgate.net In these reactions, π-π interactions between the aromatic rings of the ephedrinium catalyst and the electrophile are believed to be important for achieving high enantioselectivity. researchgate.net Similarly, the regioselectivity of the Michael addition between 2-phenylcyclohexanone (B152291) and chalcone can be controlled by using ephedrinium salts as catalysts under solvent-free conditions. acs.org

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction is a powerful method for constructing nitrogen-containing six-membered rings. beilstein-journals.orgwikipedia.org Chiral ionic liquids derived from (-)-ephedrine have been used as the chiral reaction medium to induce stereoselectivity in this type of cycloaddition. sciforum.netnih.gov In a notable application, the reaction between Danishefsky's diene and various imines was carried out in an ephedrinium-based ionic liquid. beilstein-journals.org This approach avoids the need for a Lewis acid catalyst or a traditional organic solvent. The chiral ionic liquid serves as both the solvent and the source of chirality, leading to the formation of the corresponding 2,3-dihydro-4-pyridone products with moderate to high diastereoselectivity. beilstein-journals.orgnih.gov A key advantage of this system is the ability to recycle the chiral ionic liquid while preserving its catalytic efficiency. sciforum.netnih.gov

Imine Substituent (R)Catalyst/MediumDiastereomeric Excess (de)Reference
C6H5Ephedrinium-based CIL66% nih.gov
p-MeOC6H4Ephedrinium-based CIL70% nih.gov
p-ClC6H4Ephedrinium-based CIL60% nih.gov
C6H13Ephedrinium-based CIL75% nih.gov

Development of Chiral Ionic Liquids Derived from (-)-Ephedrine and its Analogues

Chiral Ionic Liquids (CILs) are salts with melting points below 100°C that contain at least one chiral center in their cation or anion. They have gained attention as chiral solvents and catalysts for asymmetric synthesis. sciforum.net (-)-Ephedrine is a readily available starting material from the chiral pool for the synthesis of various CILs. sciforum.netsciforum.net

The synthesis of ephedrinium-based CILs typically involves the quaternization of the nitrogen atom in N-methylephedrine with an alkyl halide, followed by an anion exchange step. sciforum.net This method has been used to create a range of CILs with different cations (e.g., ammonium, imidazolium, pyridinium) and anions (e.g., triflate (OTf), bis(trifluoromethylsulfonyl)imide (NTf₂)). sciforum.netingentaconnect.com The synthesis can often be accelerated and simplified by using solvent-free microwave activation. sciforum.netsciforum.net

The properties of these CILs can be tuned by modifying the structure of the cation or the nature of the anion, which in turn can influence the outcome of chemical reactions. sciforum.net These ephedrine-derived CILs have been successfully applied as recyclable chiral media and catalysts in asymmetric reactions, including the Baylis-Hillman reaction, Michael addition, and aza-Diels-Alder reaction, affording good yields and moderate stereoselectivities. ingentaconnect.com

Cation StructureAnionKey ApplicationReference
EphedriniumTriflate (OTf)Asymmetric aza-Diels-Alder reaction beilstein-journals.orgsciforum.net
Imidazolium-ephedrine hybridBis(trifluoromethylsulfonyl)imide (NTf₂)Asymmetric Michael addition sciforum.netsciforum.net
Pyridinium-ephedrine hybridBis(trifluoromethylsulfonyl)imide (NTf₂)Asymmetric Michael addition sciforum.net
Ephedrinium with urea (B33335) functionalityVariousDesigned for enhanced H-bonding acs.org

Future Directions in Academic Research on Ephedrine Chemistry

Innovations in Stereoselective Synthesis Methodologies

The synthesis of ephedrine (B3423809) isomers, which possess two chiral centers, presents a significant challenge in achieving high diastereo- and enantioselectivity. mecp2024.com Traditional chemical syntheses often require multiple steps and expensive, hazardous metal catalysts. mecp2024.com Consequently, current research is aimed at creating more streamlined and effective stereoselective methods.

A significant area of innovation involves the use of dual catalysis. For instance, a convergent enantioselective synthesis of vicinal amino alcohols, including ephedrine, has been developed using a dual catalytic system. d-nb.info This method employs a rare earth metal with a nitrone and an aromatic ketyl radical in the presence of chiral N,N′-dioxide ligands, achieving high enantio- and diastereoselectivities under mild conditions. d-nb.info

Another promising approach is asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution. This technique has been used to prepare all enantiomers of norephedrine (B3415761) and norpseudoephedrine (B1213554) from a common prochiral starting material. researchgate.net The process uses well-defined chiral Rhodium complexes as catalysts and proceeds rapidly at room temperature. researchgate.net

Furthermore, the use of ephedrine itself as a chiral auxiliary continues to be refined. The ephedrine-borane complex methodology provides a versatile route to P-chirogenic organophosphorus compounds. tandfonline.com This method is based on the diastereoselective creation of a 1,3,2-oxazaphospholidine (B15486607) borane (B79455) from ephedrine, which can then be manipulated to produce a variety of P-chiral compounds with high stereoselectivity. tandfonline.com Researchers have demonstrated that both enantiomers of the target phosphines can be synthesized from a single ephedrine-derived complex simply by altering the order of reagent addition. tandfonline.com

Table 1: Comparison of Modern Stereoselective Synthesis Methods for Ephedrine and Analogues

Methodology Key Features Catalyst/Auxiliary Selectivity Achieved Reference
Dual Catalysis Convergent synthesis, mild conditions, broad substrate scope. Rare earth metal, chiral N,N′-dioxide ligands. High enantio- and diastereoselectivity. d-nb.info
Asymmetric Transfer Hydrogenation (ATH) Uses dynamic kinetic resolution, rapid reaction at room temperature. Chiral Rh-complexes (e.g., (S,S)-Cp*RhCl(TsDPEN)). High ee and de values (>99%). researchgate.net
Ephedrine-Borane Complex Use of ephedrine as a chiral auxiliary for P-chirogenic compounds. (1R,2S)-(-)-Ephedrine. Highly stereoselective ring-opening and subsequent reactions. tandfonline.com
Ephedrine-Derived Oxazolidines Condensation of (-)-ephedrine with biaryl aldehydes. (1R,2S)-(−)-Ephedrine. Up to 85% yield of a single diastereoisomer via crystallisation-induced dynamic transformation. beilstein-journals.org

Expanding the Scope of Biocatalytic Transformations and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes for producing ephedrine and its analogues is a well-established concept, with the biocatalytic synthesis of the key intermediate (R)-phenylacetylcarbinol ((R)-PAC) from benzaldehyde (B42025) dating back to 1921. nih.govacs.orgacs.org Current research focuses on discovering new enzymes, engineering existing ones for improved performance, and designing multi-enzyme cascade reactions to create more efficient and sustainable processes. nih.govrsc.org

One major direction is the development of multi-step biocatalytic cascades that can produce all four stereoisomers of nor(pseudo)ephedrine (N(P)E) from simple, achiral starting materials without isolating intermediates. rsc.orgrsc.org For example, a two-step cascade combining an (R)-selective carboligase with either an (S)- or (R)-selective ω-transaminase can produce (1R,2S)-norephedrine or (1R,2R)-norpseudoephedrine with excellent optical purity (ee >99% and de >98%). rsc.orgrsc.org For isomers where a suitable carboligase is unavailable, an alternative pathway using a combination of an (S)-selective transaminase and an (S)-selective alcohol dehydrogenase has been successfully developed. rsc.orgrsc.org More recently, a bienzymatic process using an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) and a transaminase (ATA) has been designed to prepare (1S)-N(P)E analogues. mecp2024.comunife.it

Enzyme engineering is crucial for expanding the utility of biocatalysis. Novel oxidoreductases, such as ephedrine dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH), have been identified that can catalyze the regio- and enantiospecific reduction of 1-phenyl-1,2-propanedione (B147261) (PPD) to R-PAC and S-PAC, respectively, with 99% enantiomeric excess. nih.gov The implementation of biocatalysts in continuous flow systems is also gaining significant attention as it can overcome limitations of batch processes, such as enzyme inhibition and difficult scale-up, leading to more practical and economical synthetic pathways. mdpi.com

Table 2: Examples of Biocatalytic Systems for Ephedrine Analogue Synthesis

Biocatalytic System Target Product Enzymes Involved Key Findings Reference
Two-Step Cascade (1R,2S)-NE & (1R,2R)-NPE (R)-selective carboligase, (S)- or (R)-selective ω-transaminase. Achieved ee >99% and de >98%; space-time yields up to ~26 g L⁻¹ d⁻¹. rsc.orgrsc.org
Two-Step Cascade (1S,2S)-NPE (S)-selective transaminase, (S)-selective alcohol dehydrogenase. Achieved ee >98% and de >99%. rsc.org
Asymmetric Reduction (1S, 2S)-Ephedrine Carbonyl reductase from Morganella morganii. Stereospecific reduction of 1-phenyl-1-oxo-2-methylaminopropane; >99% ee. ajol.info
Dehydrogenase Reduction R-PAC & S-PAC Ephedrine Dehydrogenase (EDH) & Pseudoephedrine Dehydrogenase (PseDH). Complete conversion of PPD with 99% ee. nih.gov
Two-Step Cascade (1S)-N(P)E analogues (S)-selective Ao:DCPIP OR, (S)- or (R)-selective Amine Transaminase (ATA). Provides access to (1S,2S)- and (1S,2R)-N(P)Es. mecp2024.comunife.it

Advanced Computational Predictions and Rational Design of Ephedrine-based Chemical Entities

Computational chemistry is becoming an indispensable tool for the rational design and analysis of ephedrine-based systems. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into molecular structure, stability, reactivity, and interactions that are difficult to obtain experimentally. ajchem-b.comajchem-b.com

One key application is in the rational design of molecularly imprinted polymers (MIPs) for the selective recognition of ephedrine enantiomers. dss.go.th A computational approach can be used to screen a virtual library of functional monomers to identify those with the highest binding affinity for the ephedrine template, guiding the synthesis of highly selective MIPs. dss.go.th This in silico design strategy has proven successful, leading to MIPs with better separation factors for ephedrine enantiomers than commercially available chiral phases. dss.go.th

Computational studies are also employed to understand complex reaction mechanisms. For example, DFT calculations have been used to investigate the conversion of N-Boc protected ephedrine derivatives into oxazolidinones, helping to distinguish between competing SN1, SN2, and double SN2 mechanistic pathways. uv.esresearchgate.net Similarly, computational modeling has been used to predict the binding feasibility of ephedrine derivatives, such as (-)-chloroephedrine, into the active site of enzymes like CYP2D6. nih.gov

Furthermore, advanced protocols like Quadrupolar NMR Crystallography guided Crystal Structure Prediction (QNMRX-CSP) are being extended to flexible molecules like ephedrine hydrochloride. rsc.orgrsc.org This combination of solid-state NMR data, DFT calculations, and powder X-ray diffraction data allows for the accurate prediction and refinement of crystal structures, which is crucial for understanding solid-state properties and for the rational design of resolving agents. rsc.orgrsc.orgresearchgate.net

Table 3: Applications of Computational Chemistry in Ephedrine Research

Application Area Computational Method(s) Key Insights Reference
Rational Design of MIPs Molecular Modeling (Virtual Screening) Prediction of polymer affinity and specificity; identified hydroxyethyl (B10761427) methacrylate (B99206) as a high-performing monomer for ephedrine imprinting. dss.go.th
Mechanistic Studies Density Functional Theory (DFT) Elucidation of reaction pathways (e.g., SN1 vs. SN2) for the conversion of ephedrine derivatives. uv.esresearchgate.net
Enzyme-Substrate Binding Molecular Docking (Flexidock, HINT) Determined the feasibility and preferred binding of ephedrine derivatives in the CYP2D6 active site. nih.gov
Crystal Structure Prediction QNMRX-CSP, DFT-D2* Accurate prediction and refinement of the crystal structures of ephedrine HCl and pseudoephedrine HCl. rsc.orgrsc.org
Supramolecular Chemistry Molecular Simulations, Simulated Annealing Analysis of the packing and aggregation of ephedrine derivatives within the nanopores of AFI aluminophosphate materials. csic.es

Exploration of Novel Chemical Applications in Asymmetric Synthesis and Materials Science

Beyond its direct use, (-)-Ephedrinium and its parent compound, (-)-ephedrine, are foundational molecules for broader applications in asymmetric synthesis and the burgeoning field of materials science.

In asymmetric synthesis, ephedrine derivatives are widely employed as chiral auxiliaries, which temporarily attach to a substrate to direct the stereochemical outcome of a reaction. ingentaconnect.com For example, α,β-unsaturated esters can be immobilized on a solid-phase ephedrine chiral resin to facilitate the asymmetric synthesis of γ-butyrolactones with high enantioselectivity (up to 96% ee). rsc.org This "resin-capture-release" strategy is promising for high-throughput synthesis, and the chiral resin can often be recovered and recycled. rsc.org Oxazolidines derived from the condensation of (-)-ephedrine with aldehydes are also powerful tools, enabling the dynamic resolution of atropisomeric biaryl aldehydes. beilstein-journals.org These heterocyclic derivatives serve as versatile chiral scaffolds for a range of stereocontrolled reactions. researchgate.netiupac.org

The application of ephedrine derivatives in materials science is an emerging and innovative research direction. A combined experimental and computational study has explored the use of (-)-ephedrine and its methylated derivatives as structure-directing agents (SDAs) in the crystallization of nanoporous aluminophosphate materials. csic.es The study revealed that the molecular structure of the ephedrine derivative influences its packing and supramolecular aggregation within the material's channels, thereby controlling the final structure of the nanoporous material. csic.es Another significant application is the creation of molecularly imprinted polymers (MIPs), which are synthetic materials with custom-designed recognition sites for a specific target molecule. dss.go.th By using ephedrine as the template molecule during polymerization, it is possible to create polymers capable of selectively binding and separating ephedrine enantiomers, which has applications in chiral separations and sensor technology. dss.go.th

Q & A

Q. What are the standard synthetic protocols for (-)-Ephedrinium, and how can reproducibility be ensured?

this compound is typically synthesized via protonation of (-)-ephedrine with acids such as HNO₃ or HBF₄, followed by crystallization. Key steps include maintaining anhydrous conditions and precise stoichiometric ratios . To ensure reproducibility, document reaction parameters (e.g., temperature, solvent purity, and stirring rate) and validate product identity using NMR, X-ray crystallography, and chiral HPLC .

Q. How do crystallization conditions influence the polymorphic outcomes of this compound salts?

Polymorphism in this compound salts depends on solvent polarity, counterion selection (e.g., nitrate vs. tartrate), and supersaturation levels. For example, oil-under-microbatch screening produces higher yields of novel polymorphs (e.g., P21 space group with extended conformers) compared to vapor diffusion methods . Methodological recommendations include testing solvent/antisolvent ratios and employing seeding techniques .

Q. What spectroscopic techniques are critical for characterizing this compound’s chiral purity?

Chiral purity is assessed via polarimetry, circular dichroism (CD), and enantioselective HPLC with chiral stationary phases (e.g., amylose-based columns). Cross-validation with X-ray crystallography is advised to confirm absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures of this compound nitrate?

Discrepancies in lattice parameters (e.g., β angles varying between 97.28° and 112.8°) may arise from crystallization techniques or measurement errors. To address this:

  • Replicate experiments using identical protocols from primary literature .
  • Perform Rietveld refinement on powder XRD data to validate single-crystal findings .
  • Compare conformational flexibility (folded vs. extended) via DFT calculations .

Q. What methodological strategies optimize this compound’s efficacy as a chiral phase-transfer catalyst?

  • Counterion Screening : Test weakly coordinating anions (e.g., BArF⁻) to enhance cation accessibility .
  • Solvent Effects : Use ionic liquids (e.g., N-octyl-N-methylephedrinium tetrafluoroborate) to stabilize transition states in asymmetric oxidations .
  • Kinetic Studies : Monitor enantiomeric excess (ee) under varying temperatures and substrate concentrations .

Q. How do variable anion-to-cation ratios impact the crystallization efficiency of this compound salts?

Systematic studies show that iodide salts crystallize optimally at 1:1 molar ratios, while oxalate requires excess anion (2:1) to compensate for charge density mismatches. Methodological advice:

  • Use Job’s plot analysis to determine stoichiometry .
  • Employ microcalorimetry to track nucleation thermodynamics .

Q. What are the best practices for resolving conflicting data in this compound’s catalytic activity across studies?

  • Meta-Analysis : Compare reaction conditions (e.g., solvent, substrate scope) from disparate studies .
  • Control Experiments : Replicate baseline reactions (e.g., DMP-mediated oxidations) to isolate catalyst-specific effects .
  • Error Analysis : Quantify uncertainties in ee measurements using triplicate runs and statistical validation (e.g., Student’s t-test) .

Methodological and Ethical Considerations

Q. How should researchers address gaps in reproducibility when synthesizing this compound derivatives?

  • Data Transparency : Publish raw crystallographic data (e.g., CIF files) and HPLC chromatograms in supplementary materials .
  • Protocol Sharing : Detail inert atmosphere procedures and purification steps (e.g., recrystallization solvents) to mitigate batch variability .

What frameworks (e.g., FINER criteria) ensure rigorous research questions for this compound studies?

Apply the FINER framework:

  • Feasible : Prioritize questions answerable within resource constraints (e.g., access to synchrotron XRD).
  • Novel : Explore understudied areas, such as this compound’s role in green chemistry .
  • Ethical : Adhere to safety protocols for handling toxic anions (e.g., thiocyanate) .

Q. How can conflicting literature on this compound’s biological activity be critically evaluated?

  • Bias Assessment : Scrutinize funding sources and measurement techniques (e.g., cell-based vs. in vitro assays) .
  • Cross-Disciplinary Review : Consult pharmacology and crystallography experts to reconcile structural-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Ephedrinium
Reactant of Route 2
(-)-Ephedrinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.